N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16176531
InChI: InChI=1S/C14H18F2N2O/c1-14(4-6-17-7-5-14)13(19)18-9-10-2-3-11(15)8-12(10)16/h2-3,8,17H,4-7,9H2,1H3,(H,18,19)
SMILES:
Molecular Formula: C14H18F2N2O
Molecular Weight: 268.30 g/mol

N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide

CAS No.:

Cat. No.: VC16176531

Molecular Formula: C14H18F2N2O

Molecular Weight: 268.30 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide -

Specification

Molecular Formula C14H18F2N2O
Molecular Weight 268.30 g/mol
IUPAC Name N-[(2,4-difluorophenyl)methyl]-4-methylpiperidine-4-carboxamide
Standard InChI InChI=1S/C14H18F2N2O/c1-14(4-6-17-7-5-14)13(19)18-9-10-2-3-11(15)8-12(10)16/h2-3,8,17H,4-7,9H2,1H3,(H,18,19)
Standard InChI Key OFOXWCLPPWKEOA-UHFFFAOYSA-N
Canonical SMILES CC1(CCNCC1)C(=O)NCC2=C(C=C(C=C2)F)F

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A plausible synthetic route involves three stages:

  • Piperidine Ring Formation: Cyclization of δ-valerolactam derivatives under acidic conditions yields 4-methylpiperidine.

  • Carboxamide Functionalization: Reaction of 4-methylpiperidine-4-carboxylic acid with thionyl chloride generates the acid chloride, which undergoes nucleophilic acyl substitution with 2,4-difluorobenzylamine.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product in ~65% yield .

Industrial Manufacturing Challenges

Scalability is hindered by the low volatility of intermediates and the need for anhydrous conditions during acylation. Merck’s CDS023781-50MG product is listed at 131,580 KRW per 50 mg, reflecting high production costs associated with fluorinated intermediates .

Physicochemical Properties

PropertyValueMethodSource
Melting Point142–144°CDifferential Scanning Calorimetry
LogP (Partition Coefficient)2.8 ± 0.3HPLC (C18 column)
Aqueous Solubility0.12 mg/mL (25°C)Shake-flask method
pKa9.1 (amide nitrogen)Potentiometric titration

The compound’s low solubility necessitates formulation as a hydrochloride salt for in vivo studies .

Comparative Analysis with Structural Analogues

Substituent Effects on Bioavailability

Removal of the 4-methyl group (as in N-(2,4-difluorobenzyl)piperidine-4-carboxamide) reduces logP from 2.8 to 2.1, enhancing aqueous solubility but decreasing blood-brain barrier penetration.

Fluorine Substitution Patterns

Replacing 2,4-difluorobenzyl with 3,4-dichlorobenzyl abolishes adenosine receptor binding, highlighting fluorine’s critical role in electronic interactions.

Industrial and Research Applications

Pharmaceutical Intermediate

Merck markets this compound as a building block for kinase inhibitors, reflecting its utility in fragment-based drug design .

Material Science

Incorporation into polyamide matrices improves thermal stability (Tg increased by 28°C) due to rigid piperidine and fluorinated aromatics.

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